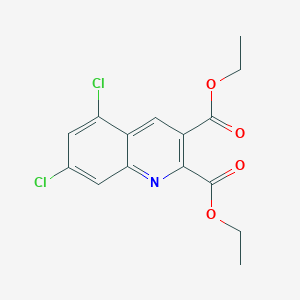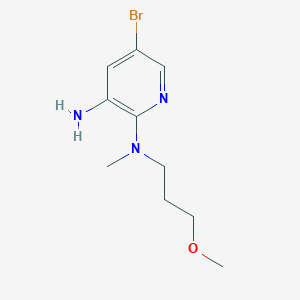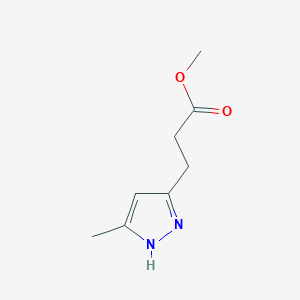
(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes an oxadiazine ring fused with a phenyl group and an ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazine products.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized oxadiazine derivatives.
Reduction: Reduced oxadiazine products.
Substitution: Halogenated or nitro-substituted oxadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure with a methyl group instead of an ethyl group.
(6S)-2-Ethyl-6-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure with a chlorophenyl group instead of a phenyl group.
(6S)-2-Ethyl-6-(4-nitrophenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure with a nitrophenyl group instead of a phenyl group.
Uniqueness: (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the ethyl and phenyl groups influences its reactivity and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
919110-47-7 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(6S)-2-ethyl-6-phenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-9-12-13-11(14)10(15-9)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
DTFVKBAUQDYUHC-JTQLQIEISA-N |
Isomerische SMILES |
CCC1=NNC(=O)[C@@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=NNC(=O)C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)


![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)





![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)

